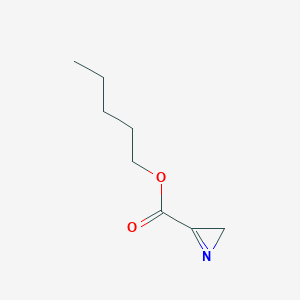

Pentyl 2H-azirine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentyl 2H-azirine-3-carboxylate is a member of the 2H-azirine family, which are the smallest unsaturated nitrogen heterocycles. These compounds are characterized by a three-membered ring structure containing one nitrogen atom. The unique ring strain and stability of 2H-azirines make them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-azirines, including Pentyl 2H-azirine-3-carboxylate, can be achieved through several methods:

Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines.

Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.

Ring Contraction of Isoxazoles: This method involves the contraction of isoxazole derivatives to form azirines.

Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.

Radical Addition/Cyclization of Alkynes: This method involves the addition and cyclization of alkynes to form azirines.

Industrial Production Methods

Industrial production methods for 2H-azirines are not extensively documented, but the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Addition: Nucleophiles such as thiols, amines, and alcohols can add to the C=N bond of azirines, forming aziridines.

Diels-Alder Reactions: Azirines can participate in Diels-Alder reactions with dienes to form cycloadducts.

Oxidative Cyclodimerization: Azirines can undergo oxidative cyclodimerization to form pyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Addition: Thiols, primary and secondary amines, and alcohols are common nucleophiles.

Diels-Alder Reactions: These reactions often require elevated temperatures and can be catalyzed by Lewis acids.

Oxidative Cyclodimerization: This reaction is promoted by triethylamine and requires an oxidizing environment.

Major Products

Aziridines: Formed from nucleophilic addition reactions.

Cycloadducts: Formed from Diels-Alder reactions.

Pyrimidine Derivatives: Formed from oxidative cyclodimerization.

Scientific Research Applications

Pentyl 2H-azirine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl 2H-azirine-3-carboxylate involves its high ring strain and electrophilic C=N bond, which makes it highly reactive towards nucleophiles. The addition of nucleophiles to the C=N bond leads to the formation of aziridines, which can further undergo ring-opening reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity suggests potential interactions with various biomolecules .

Comparison with Similar Compounds

Biological Activity

Pentyl 2H-azirine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃NO₂

Molecular Weight: 155.19 g/mol

IUPAC Name: this compound

Canonical SMILES: CCCCCOC(=O)C1=NC1

The compound features a pentyl ester group attached to a 2H-azirine core, which is characterized by high ring strain and an electrophilic C=N bond, making it highly reactive towards nucleophiles. This reactivity is pivotal in its biological interactions and applications in synthetic chemistry .

This compound acts primarily through nucleophilic addition reactions . The electrophilic nature of the azirine allows it to interact with various nucleophiles, leading to the formation of aziridines. This mechanism is crucial for its potential antimicrobial and anticancer properties, as it can modify biological macromolecules such as proteins and nucleic acids .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . The compound has been investigated for its ability to inhibit the growth of various bacterial strains. For instance, a study demonstrated that long-chain 2H-azirine carboxylates, including pentyl derivatives, interact with protein targets through a two-point binding motif, which enhances their antifungal activity .

Anticancer Activity

The compound has also been explored for its anticancer potential . Research suggests that the high reactivity of the azirine structure allows it to engage with cancer cell targets effectively. The electrophilic nature of the azirine may lead to covalent modifications of nucleophilic residues in cancer-related proteins, potentially disrupting their function and promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other azirine derivatives:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Azirine derivative | Moderate | Promising |

| Methyl 2H-azirine-3-carboxylate | Azirine derivative | Low | Moderate |

| Long-chain azirine carboxylates | Azirine derivative | High | Low |

This table illustrates that while this compound shows moderate antimicrobial activity, its anticancer properties are particularly noteworthy compared to other derivatives .

Study on Antifungal Activity

In a study focusing on the antifungal properties of long-chain azirines, this compound was shown to inhibit yeast growth effectively. The mechanism involved interaction with sphingolipid pathways, suggesting that structural elements such as the pentyl chain play a crucial role in enhancing biological activity .

Synthesis and Reaction Studies

Research has documented various synthetic routes for producing this compound and its derivatives. These studies highlight the compound's versatility in forming other biologically active molecules through reactions like Diels-Alder and oxidative cyclodimerization, further supporting its potential as a drug candidate .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

pentyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-5-11-8(10)7-6-9-7/h2-6H2,1H3 |

InChI Key |

OSAPQZJMUPKUPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=NC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.